

Identifying and mitigating artifacts in Gallium-67 planar and SPECT imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gallium citrate ga-67*

Cat. No.: *B1221372*

[Get Quote](#)

Gallium-67 Planar & SPECT Imaging: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts in Gallium-67 (Ga-67) planar and SPECT imaging.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered in Gallium-67 imaging?

A1: The most prevalent artifacts in Ga-67 imaging are patient-related, including motion and soft tissue attenuation.^[1] Other common artifacts can be categorized as instrumental (e.g., detector non-uniformity, collimator issues), technical (e.g., incorrect energy window settings, reconstruction errors), or related to the radiopharmaceutical's biodistribution (e.g., residual bowel activity).^{[2][3]}

Q2: Why is patient motion a significant issue in Ga-67 SPECT imaging?

A2: Patient motion during the lengthy acquisition period of SPECT imaging can cause misregistration of data, leading to blurring and the creation of artificial defects in the reconstructed images.^{[1][4]} These motion-induced artifacts can mimic true pathological findings, potentially leading to false-positive interpretations.^[4]

Q3: What is soft tissue attenuation and how does it affect Ga-67 images?

A3: Soft tissue attenuation is the absorption or scattering of photons by the patient's own tissues before they reach the gamma camera. This can lead to an apparent reduction in tracer uptake in areas underlying dense tissue, such as the diaphragm or breast tissue, potentially masking true lesions or creating artificial defects.[\[1\]](#)

Q4: How does residual bowel activity impact the interpretation of Ga-67 scans?

A4: After the first 24 hours post-injection, the primary route of Ga-67 excretion is through the gastrointestinal tract.[\[2\]](#) Lingering activity in the bowel can obscure or be mistaken for abnormal uptake in the abdomen and pelvis, representing a common cause of false-positive and false-negative results.[\[2\]](#)

Q5: What are the recommended energy windows for Gallium-67 imaging?

A5: Gallium-67 has multiple photopeaks, with the most abundant being at 93 keV, 184 keV, and 300 keV.[\[5\]](#) Traditionally, three energy windows are used, centered at these photopeaks.[\[6\]](#)[\[7\]](#) However, some studies suggest that using only two photopeaks can improve image contrast by reducing noise from septal penetration at the highest energy.[\[8\]](#)[\[9\]](#)

Troubleshooting Guides

Issue 1: Blurry Images and/or Artificial Defects in SPECT Reconstructions

- Potential Cause: Patient Motion
- Identification:
 - Review the raw projection data in a cine loop to visually detect patient movement.
 - Look for "streaking" or "star" artifacts in the reconstructed images.
 - Observe misalignment between emission and transmission (CT) scans in SPECT/CT.
- Mitigation Strategies:

- Prevention:
 - Thoroughly explain the procedure to the patient to improve cooperation.[1]
 - Ensure the patient is in a comfortable and stable position.
 - Use immobilization devices such as straps or cushions.
- Correction:
 - If motion is detected during acquisition, consider restarting the scan if feasible.
 - Utilize motion correction software during image processing.[6]
 - If motion is severe and software correction is inadequate, the acquisition may need to be repeated.

Issue 2: Areas of False Reduced Uptake, Especially in the Abdomen or Near the Heart

- Potential Cause: Soft Tissue Attenuation
- Identification:
 - Observe decreased counts in areas known to be affected by attenuation (e.g., inferior wall of the myocardium, liver dome).
 - Correlate findings with patient anatomy, for example, using a CT scan in SPECT/CT.
 - Defects may not conform to a specific vascular territory or anatomical structure.[1]
- Mitigation Strategies:
 - Acquisition-based:
 - For cardiac studies, consider imaging the patient in the prone position to reduce diaphragmatic attenuation.

- Processing-based:
 - Apply attenuation correction algorithms during image reconstruction. CT-based attenuation correction in SPECT/CT is highly effective.[1][2]

Issue 3: Ambiguous Uptake in the Abdomen or Pelvis

- Potential Cause: Residual Bowel Activity
- Identification:
 - Activity is localized to the expected anatomical position of the colon.
 - The pattern of uptake may change on delayed imaging.
- Mitigation Strategies:
 - Patient Preparation:
 - Administer laxatives or enemas before imaging to help clear bowel activity, though this is optional and its efficacy can vary.[2]
 - Delayed Imaging:
 - Acquire delayed images at 48, 72 hours, or even later.[10] True pathological uptake will typically remain fixed, while bowel activity will move or decrease over time.
 - SPECT/CT Imaging:
 - The CT component can precisely localize the activity to the bowel, distinguishing it from other structures.

Issue 4: Poor Image Quality with Low Contrast and High Noise

- Potential Cause: Suboptimal Acquisition and Processing Parameters (e.g., incorrect collimator, scatter)

- Identification:
 - Images appear "noisy" or "grainy."
 - Lesions are difficult to distinguish from background activity.
- Mitigation Strategies:
 - Collimator Selection:
 - Use a medium-energy collimator, which is preferred for the energy range of Ga-67.[6][7] If unavailable, a high-energy general-purpose (HEGP) collimator generally yields better results than a low-energy high-resolution (LEHR) collimator.[1][4]
 - Scatter Correction:
 - Implement scatter correction methods during image processing. The triple-energy window (TEW) technique is a common and effective method for Ga-67.[8]
 - Energy Window Selection:
 - Consider acquiring data using two energy windows (e.g., 93 and 185 keV) instead of three, as this may improve contrast by reducing high-energy scatter and septal penetration.[8][9]

Quantitative Data

Table 1: Impact of Attenuation Correction (AC) and Collimator Choice on Ga-67 SPECT Image Quality

Parameter	Collimator	Attenuation Correction	Mean Contrast Recovery (CR)	Mean Contrast-to-Noise Ratio (CNR)
CR	LEHR	No	1.9	N/A
LEHR	Yes	2.6	N/A	
HEGP	No	7.43	N/A	
HEGP	Yes	13.7	N/A	
CNR	LEHR	Yes	N/A	Increased by 82.1% (vs. HEGP)
HEGP	Yes	N/A	80.4% (vs. LEHR)	Increased by

Data adapted from a phantom study. Higher CR and CNR values indicate better image quality.
[\[2\]](#)[\[4\]](#)[\[11\]](#)

Table 2: Effect of Scatter Correction on Lesion Detectability

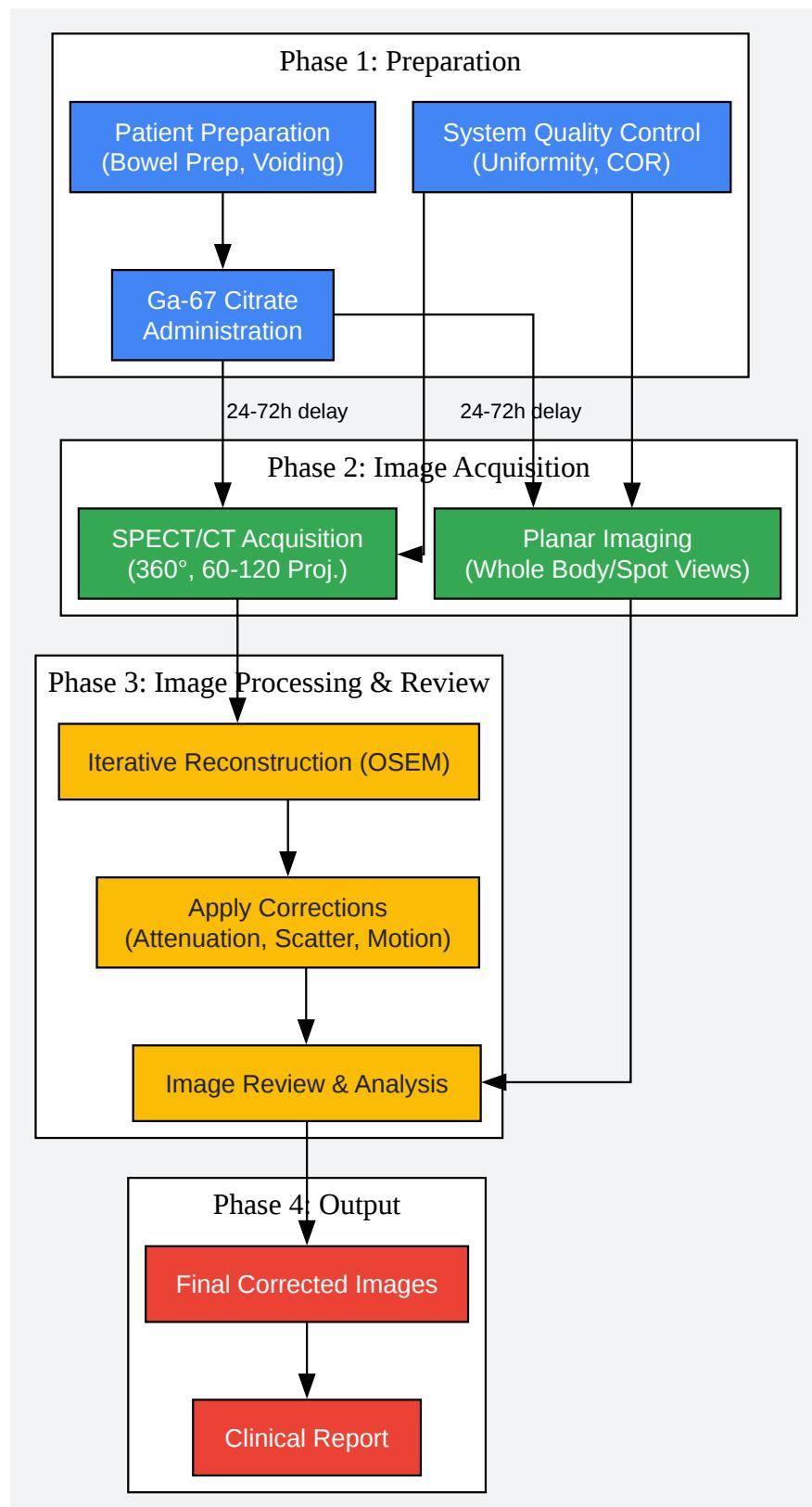
Correction Method	Improvement in Lesion Detectability	Minimum Detectable Lesion (5:1 contrast)
Triple-Energy Window (TEW) Scatter Correction	Statistically significant (P<0.01)	7 mm

Data based on a study using two photopeaks for acquisition.[\[8\]](#)[\[9\]](#)

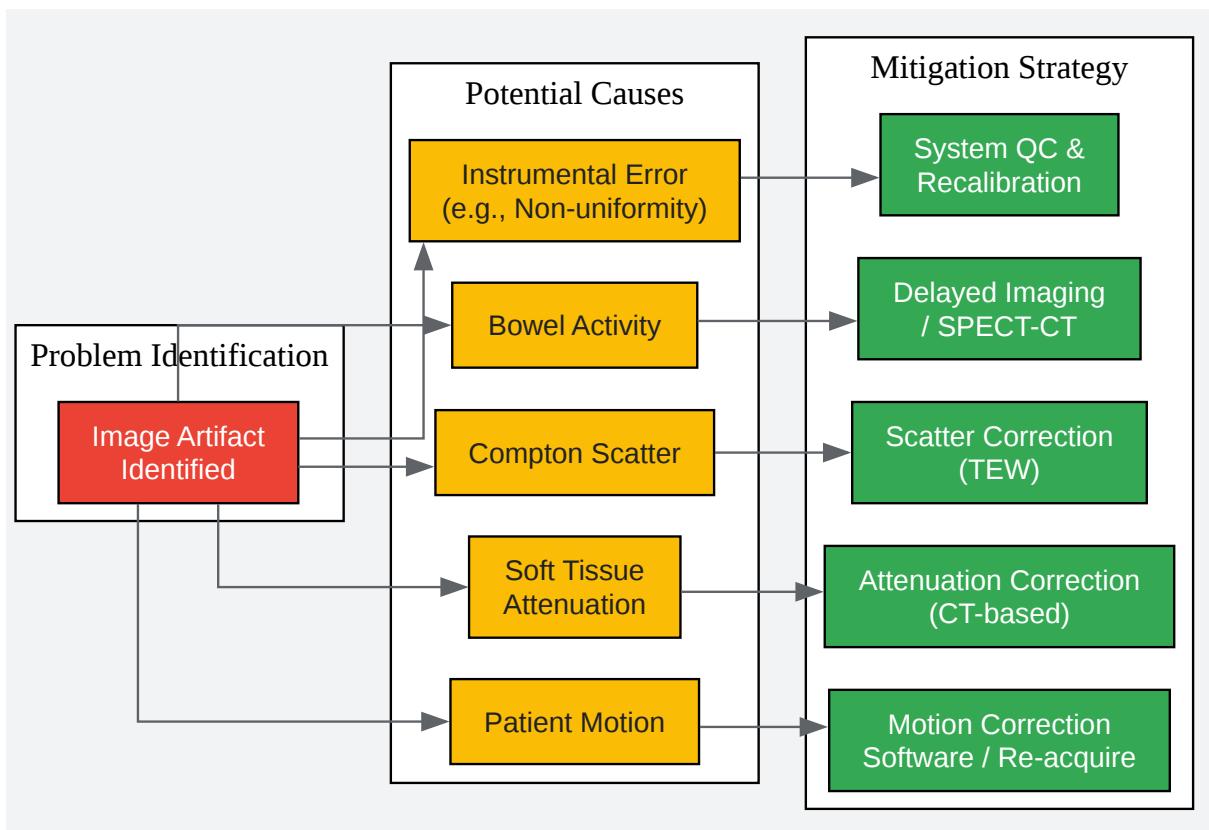
Experimental Protocols

Protocol 1: General Quality Control for Ga-67 Imaging

- Daily Quality Control:


- Photopeak Centering: Verify that the energy peak for Ga-67 is correctly centered within the energy windows.[3]
- Uniformity Check: Acquire a high-count (5-15 million counts) flood image using a uniform phantom source. Visually inspect for any non-uniformities or artifacts.[3][12]
- Weekly Quality Control:
 - Spatial Resolution and Linearity: Acquire an image of a four-quadrant bar phantom or a parallel line equal spacing (PLES) phantom to assess spatial resolution and linearity.[3]
- Monthly/Quarterly Quality Control:
 - Center of Rotation (COR) for SPECT: Perform a COR test to ensure accurate alignment of the detector heads during rotation. Errors can lead to ring artifacts.
 - Multi-Window Spatial Registration (MWSR): For multi-peak isotopes like Ga-67, verify that images acquired at different energies are accurately superimposed. This can be checked using collimated point sources of Ga-67.[13]

Protocol 2: Standard Ga-67 SPECT/CT Acquisition


- Patient Preparation:
 - No specific preparation is required, but bowel preparation with laxatives may be considered to reduce gastrointestinal activity.[2]
 - Have the patient void immediately before imaging to reduce bladder activity.[10]
- Radiopharmaceutical Administration:
 - Administer 185 MBq (5 mCi) of Ga-67 citrate intravenously for infection/inflammation studies. A higher dose of up to 370 MBq (10 mCi) may be used for tumor imaging.[6][10]
- Imaging Time Points:
 - For infection, initial images are typically acquired at 24-48 hours post-injection.[6][10]

- For tumors, initial imaging is often at 48-72 hours.[6]
- Delayed imaging up to 5-7 days may be performed to differentiate pathology from bowel clearance.[10]
- Acquisition Parameters:
 - Collimator: Medium-energy, parallel-hole collimator.[6]
 - Energy Windows: Three 20% windows centered at 93, 185, and 300 keV.[6]
 - SPECT Acquisition:
 - Rotation: 360°
 - Number of Projections: 60-120 (e.g., 60 images at 30 seconds/image).[6]
 - Matrix Size: 64x64 or 128x128.
 - CT Acquisition: Perform a low-dose CT scan for anatomical localization and attenuation correction.
- Image Reconstruction:
 - Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).[1][4]
 - Apply corrections for uniformity, scatter (e.g., TEW method), and CT-based attenuation.[6]
 - Check for and, if necessary, apply motion correction.[6]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Gallium-67 Planar and SPECT/CT Imaging.

[Click to download full resolution via product page](#)

Caption: Logical relationships in artifact troubleshooting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Impact of Attenuation Correction, Collimator, and Iterative Reconstruction Protocols on ^{67}Ga SPECT/CT Quantification | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 2. Impact of Attenuation Correction, Collimator, and Iterative Reconstruction Protocols on ^{67}Ga SPECT/CT Quantification | Frontiers in Biomedical Technologies [publish.kne-publishing.com]

- 3. aapm.org [aapm.org]
- 4. publish.kne-publishing.com [publish.kne-publishing.com]
- 5. RetroSPECT: Gallium-67 as a Long-Lived Imaging Agent for Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.aurad.com [apps.aurad.com]
- 7. researchgate.net [researchgate.net]
- 8. Ga-67 scintigraphic imaging: role of combined optimized energy photopeaks and scatter correction in improving lesion detectability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hkjr.org [hkjr.org]
- 10. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. aapm.org [aapm.org]
- To cite this document: BenchChem. [Identifying and mitigating artifacts in Gallium-67 planar and SPECT imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221372#identifying-and-mitigating-artifacts-in-gallium-67-planar-and-spect-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com